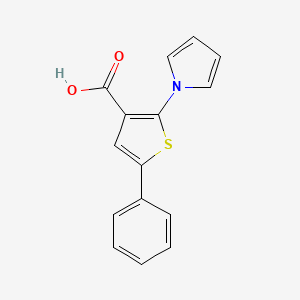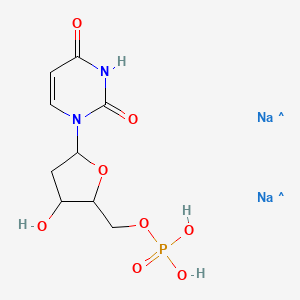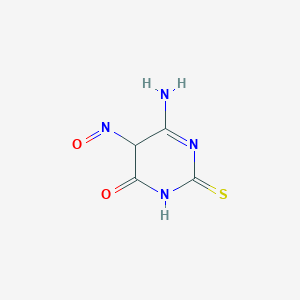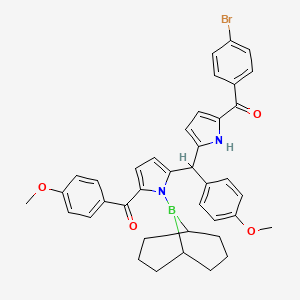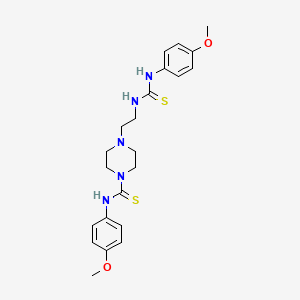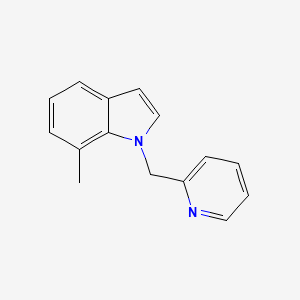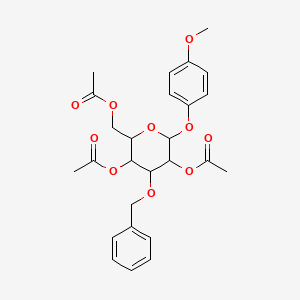
4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside is a complex organic compound with the molecular formula C26H30O10. It is a derivative of glucopyranoside, where the glucose moiety is modified with acetyl and benzyl groups. This compound is often used in synthetic organic chemistry and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside typically involves the protection of hydroxyl groups in glucose followed by selective deprotection and functionalization. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups through acetylation reactions with acetic anhydride in the presence of a catalyst like pyridine.
Benzylation: The 3-OH group is selectively deprotected and then benzylated using benzyl bromide in the presence of a base such as sodium hydride.
Methoxylation: The phenyl group is introduced through a methoxylation reaction using methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the methoxy or benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for benzylation.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Deprotected hydroxyl groups.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
科学研究应用
4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in carbohydrate chemistry.
Biology: Studied for its potential role in biological pathways and as a model compound for understanding glycosylation processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The acetyl and benzyl groups provide steric hindrance and influence the compound’s reactivity. The methoxyphenyl group can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to enzymes and receptors.
相似化合物的比较
Similar Compounds
- 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
- 4-Methoxyphenyl β-D-glucopyranoside
- 4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-allyl-β-D-galactopyranoside
Uniqueness
4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-glucopyranoside is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. The combination of acetyl, benzyl, and methoxyphenyl groups makes it a versatile compound for various synthetic applications and research studies.
属性
IUPAC Name |
[3,5-diacetyloxy-6-(4-methoxyphenoxy)-4-phenylmethoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O10/c1-16(27)31-15-22-23(33-17(2)28)24(32-14-19-8-6-5-7-9-19)25(34-18(3)29)26(36-22)35-21-12-10-20(30-4)11-13-21/h5-13,22-26H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZXNXKMNWQSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
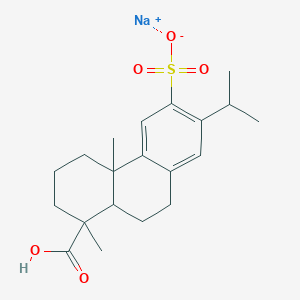
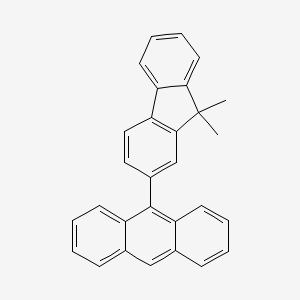
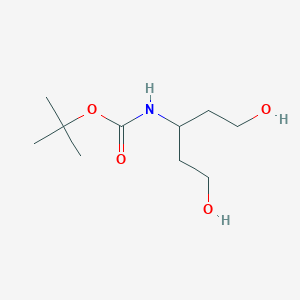
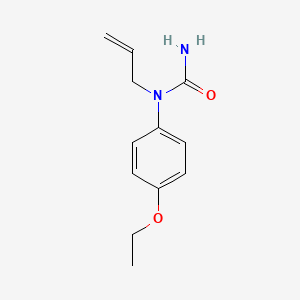

![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)
